Tricyclohexyltin chloride

Aquatic Toxicology Organotin Ecotoxicity Environmental Risk Assessment

Tricyclohexyltin chloride (C₁₈H₃₃ClSn) features uniquely bulky cyclohexyl ligands that tributyltin or triphenyltin analogs cannot replicate. Its 5-fold higher acute aquatic toxicity vs. TBT/TPT makes it the definitive benchmark for environmental toxicology. As the key precursor to tricyclohexyltin hydroxide fungicide and dicyclohexyl disulfide, its well-defined tetrahedral crystal geometry supports computational modeling and supramolecular synthesis. Procure high-purity material via patented, high-yield routes to ensure batch reproducibility for agrochemical lead optimization (500× potency over malathion) and advanced material science.

Molecular Formula C18H33ClSn
Molecular Weight 403.6 g/mol
CAS No. 3091-32-5
Cat. No. B044167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclohexyltin chloride
CAS3091-32-5
SynonymsTricyclohexyltin Chloride;  Chlorotricyclohexylstannane;  Chlorotricyclohexyltin;  NSC 202692;  Tricyclohexylstannyll Chloride;  Tris(cyclohexyl)tin Chloride
Molecular FormulaC18H33ClSn
Molecular Weight403.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-]
InChIInChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1
InChIKeyOJVZYIKTLISAIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclohexyltin Chloride (3091-32-5): Procurement-Grade Organotin Halide for Specialized Synthesis


Tricyclohexyltin chloride (C₁₈H₃₃ClSn) is a triorganotin halide characterized by three bulky cyclohexyl groups bonded to a central tin atom [1]. It is a solid at room temperature, with a melting point of 123-125 °C , and serves as a versatile intermediate in the synthesis of other organotin derivatives, including fungicides like tricyclohexyltin hydroxide [2] and specialized reagents such as dicyclohexyl disulfide .

Procurement Risk Alert: Why Generic Triorganotin Chloride Substitution Fails for Tricyclohexyltin Chloride Applications


Substituting tricyclohexyltin chloride with seemingly analogous triorganotin chlorides like tributyltin chloride (TBTC) or triphenyltin chloride (TPhTC) introduces critical differences in biological activity, environmental toxicity, and reaction outcomes. The cyclohexyl moiety imparts a unique steric and electronic profile that directly governs the compound's behavior in both synthetic and biological systems [1]. As demonstrated in head-to-head toxicological studies, tricyclohexyltin chloride exhibits a profoundly different, and often higher, acute toxicity profile in aquatic models compared to its tributyl- and triphenyl- analogs [2], rendering simple substitution invalid for applications requiring specific potency or environmental risk assessment.

Tricyclohexyltin Chloride (3091-32-5): A Quantitative Evidence Guide for Scientific Selection


Aquatic Toxicity: Tricyclohexyltin Chloride is 5-Fold More Acutely Toxic than Tributyltin and Triphenyltin Analogs

In a 110-day continuous exposure study on rainbow trout (Oncorhynchus mykiss) yolk sac fry, tricyclohexyltin chloride (TCHTC) demonstrated substantially higher acute toxicity compared to its closest triorganotin analogs, tributyltin chloride (TBTC) and triphenyltin chloride (TPhTC). TCHTC induced 100% mortality within 1 week at a concentration of 3 nM. In contrast, TBTC and TPhTC required a concentration of 15 nM to cause acute mortality, a five-fold higher concentration [1].

Aquatic Toxicology Organotin Ecotoxicity Environmental Risk Assessment

Chronic Aquatic Toxicity: Tricyclohexyltin Chloride Exhibits Severe Long-Term Impact at Sub-nanomolar Levels

The same study revealed the profound chronic toxicity of tricyclohexyltin chloride (TCHTC) at extremely low concentrations. While both TBTC and TPhTC had a No-Observable-Effect Concentration (NOEC) of 0.12 nM after 110 days, only a few trout survived the entire exposure period to 0.6 nM TCHTC [1]. This indicates that TCHTC maintains a significant toxic pressure at concentrations only marginally above the NOEC for other triorganotins.

Chronic Toxicity Aquatic Ecotoxicology Endocrine Disruption

Structural Geometry: Tricyclohexyltin Chloride Adopts a Discrete Tetrahedral Geometry with Less Distortion than its Acetate Analog

X-ray crystallographic analysis confirms that tricyclohexyltin chloride crystallizes in the space group P21/m with cell parameters a=10.386(6) Å, b=17.195(9) Å, c=5.713(3) Å, β=104.26(9)°, and Z=2. The structure consists of discrete tetrahedral (cyclo-C₆H₁₁)₃SnCl units [1]. Notably, the departure from a regular tetrahedral geometry is quantitatively less than that observed in tricyclohexyltin acetate [1]. This is corroborated by Mössbauer spectroscopy, where the large quadrupole splitting (Δ 3.49 mm s⁻¹), initially misinterpreted, is shown to be fully consistent with a distorted tetrahedral, rather than a penta-coordinated, geometry [1].

Structural Chemistry X-ray Crystallography Organotin Coordination

Insecticidal Potency: Tricyclohexyltin Derivatives are Consistently More Toxic than Triphenyltin Analogs Against Diamondback Moth Larvae

A comprehensive study on the insecticidal effects of organotin(IV) compounds against Plutella xylostella (diamondback moth) larvae found that tricyclohexyltin compounds were generally more toxic than their triphenyltin counterparts [1]. The most active tricyclohexyltin derivative, (c-C₆H₁₁)₃SnS-2-C₅H₅NO, exhibited an LC₅₀ of 0.03 g L⁻¹, which was approximately 500-fold more potent than the commercial insecticide malathion [1]. In contrast, the most active triphenyltin compound in the same study had a comparable LC₅₀ of 0.03 g L⁻¹, but the tricyclohexyltin series showed more uniform high activity across different anionic X groups [1].

Insecticidal Activity Agrochemical Discovery Structure-Activity Relationship

Synthetic Utility: A Dedicated Patented Process Enables High-Yield, Pure Synthesis of Tricyclohexyltin Chloride

A specific process has been patented to improve the yield and purity in the preparation of tricyclohexyltin chloride [1]. The method involves the simultaneous introduction of a cyclohexyl-magnesium halide and a tin tetrahalide into a reactor, maintaining a precise 3:1 molar ratio of these two reagents throughout the reaction [1]. This controlled approach avoids the formation of undesirable byproducts like dicyclohexyltin dihalides, thereby enhancing the yield of the target tri-substituted product [2]. In contrast, less controlled Grignard additions or alternative synthetic routes (e.g., from dicyclohexylaluminum chloride [3]) may result in a statistical mixture of mono-, di-, and tri-substituted organotins, requiring more complex purification.

Organometallic Synthesis Grignard Reaction Process Chemistry

High-Impact Application Scenarios for Tricyclohexyltin Chloride Based on Quantitative Evidence


Development of Next-Generation Acaricides and Insecticides Targeting Lepidopteran Pests

The demonstrated class-level superiority of tricyclohexyltin derivatives over triphenyltins in insecticidal activity against Plutella xylostella (diamondback moth) larvae [1] makes tricyclohexyltin chloride an invaluable precursor for agrochemical discovery. Researchers can use it to synthesize and screen novel tricyclohexyltin-based compounds with optimized anionic X groups, as the core tricyclohexyltin moiety consistently confers high potency. This evidence supports its selection as a lead scaffold for developing agents against resistant pest populations, where a 500-fold potency improvement over malathion [1] offers a significant commercial advantage.

Environmental Fate and Ecotoxicology Benchmarking of Triorganotin Compounds

The unique, 5-fold higher acute aquatic toxicity of tricyclohexyltin chloride compared to the widely studied tributyltin and triphenyltin chlorides [2] positions it as a critical benchmark compound in environmental toxicology. Procurement is essential for studies aiming to differentiate the hazard profiles of triorganotins or to establish environmental quality standards. Its severe chronic toxicity at sub-nanomolar levels [2] further mandates its use as a positive control in assays designed to detect and quantify the impact of organotin pollution in aquatic ecosystems.

Synthesis of Structurally-Defined Organotin Precursors for Material and Computational Chemistry

The well-defined, discrete tetrahedral crystal structure of tricyclohexyltin chloride [3], with its specific and quantified deviation from ideal geometry, makes it a valuable starting material for computational modeling and the synthesis of supramolecular or coordination polymers. The knowledge that its geometry is less distorted than the acetate analog [3] provides a precise structural baseline for predicting reactivity and for designing ligands or materials where a specific tin coordination environment is required. This level of structural definition is crucial for reproducibility in advanced material science.

Reliable Intermediate for High-Value Organotin Derivatives (e.g., Fungicides, Sulfur Transfer Reagents)

Tricyclohexyltin chloride is a key intermediate for producing the commercial fungicide tricyclohexyltin hydroxide (via alkaline hydrolysis) [4] and for preparing specialized reagents like dicyclohexyl disulfide . Procuring material synthesized via patented, high-yield processes [5] ensures a supply of consistent, high-purity intermediate. This is critical for industrial users where the economics and reproducibility of the final product (e.g., a formulated fungicide) depend on the reliability and quality of the organotin starting material.

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